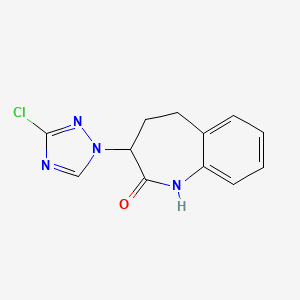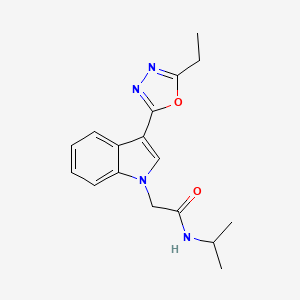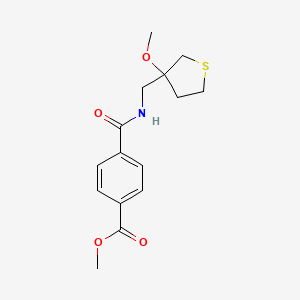
3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms. It has a molecular weight of 103.510 . It’s used in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
1,2,4-Triazole derivatives can be synthesized through various methods. For example, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1H-1,2,4-Triazole is available as a 2D Mol file . It’s important to note that the structure of “3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” would be more complex due to the additional components in the molecule.Chemical Reactions Analysis
1,2,4-Triazole derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines . Some compounds showed promising cytotoxic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For 1H-1,2,4-Triazole, it has a molecular weight of 103.510 .Scientific Research Applications
Dopaminergic Activity and Central Nervous System Agents A series of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which share structural similarity with 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, have been synthesized and evaluated for their dopaminergic activity. These compounds were prepared to target both central and peripheral dopamine receptors, displaying significant dopaminergic activity as evidenced by their effects on renal blood flow and renal vascular resistance in anesthetized dogs, as well as rotational effects in rats lesioned in the substantia nigra and stimulation of rat striatal adenylate cyclase in vitro. The most potent compounds in this series were characterized by substitutions that increased lipophilicity and included modifications on the 1-phenyl group or the 3' position with a chloro, methyl, or trifluoromethyl group (Pfeiffer et al., 1982).
Synthesis of Tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine Derivatives An efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are structurally related to this compound, has been developed. This method involves a novel one-pot three-(in situ five-)component condensation reaction utilizing aromatic diamine, Meldrum's acid, and an isocyanide in CH(2)Cl(2) at ambient temperature without any catalyst or activation, leading to high yields of these compounds. These derivatives, related to benzodiazepines, are significant due to their broad spectrum of biological activities (Shaabani et al., 2009).
Neuroleptic Potential and Anticonvulsant Effects A novel class of compounds, 3-phenyl-2-piperazinyl-5H-1-benzazepines, structurally akin to this compound, were synthesized and evaluated for their potential neuroleptic activity. These compounds exhibited significant neuroleptic-like activity, with specific derivatives showing comparable or superior potency to chlorpromazine in inhibiting exploratory activity, conditioned avoidance response, and self-stimulation response in animal models. Moreover, certain derivatives demonstrated potent anticonvulsant effects against seizures induced by electroshock or pentylenetetrazole, highlighting their potential as novel neuroleptic agents (Hino et al., 1988).
Mechanism of Action
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-12-14-7-17(16-12)10-6-5-8-3-1-2-4-9(8)15-11(10)18/h1-4,7,10H,5-6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUANDBCVFLMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N3C=NC(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2744055.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2744059.png)


![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744065.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2744066.png)
![4-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2744068.png)
![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)
![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)



